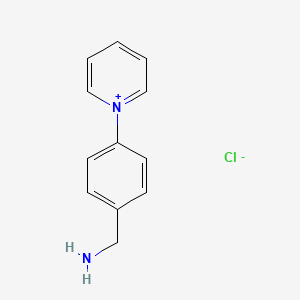

1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C12H13ClN2 and a molecular weight of 220.7 g/mol . It is known for its applications in the pharmaceutical and biotechnology industries, particularly in drug development research . This compound is also referred to as Nicorandil Impurity 72 Hydrochloride .

Wirkmechanismus

Target of Action

This compound is often used in drug development research, specifically in the creation of pyridine derivatives for medical applications .

Mode of Action

It’s known that the compound interacts with its targets to induce certain biochemical changes, which are crucial in drug development research .

Result of Action

It’s known that the compound plays a significant role in the creation of pyridine derivatives for medical applications .

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various biomolecules in biochemical reactions

Cellular Effects

It is not clear how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, 1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride is stored under inert gas (nitrogen or Argon) at 2–8 °C . It is slightly soluble in DMSO when heated and sonicated, methanol, and water . It is a solid and brown in color . It is hygroscopic

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride typically involves the reaction of 4-(aminomethyl)phenyl with pyridine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the chloride salt . The compound is hygroscopic and should be stored under inert gas (nitrogen or argon) at 2–8°C .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is often produced in solid form and requires specific storage conditions to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride has several scientific research applications:

Chemistry: Used as a reactant in the synthesis of pyridine derivatives.

Biology: Employed in studies involving neurotransmitters and associated metabolites.

Medicine: Utilized in drug development research, particularly for creating new pharmaceutical compounds.

Industry: Applied in the production of various chemical intermediates and final products.

Vergleich Mit ähnlichen Verbindungen

Nicorandil Impurity 72 Hydrochloride: A closely related compound with similar applications.

4-(Aminomethyl)phenylpyridine: Another derivative used in similar research contexts.

Uniqueness: 1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride is unique due to its specific structure, which allows it to act as an effective derivatization reagent for carboxylic acids and aldehydes. This property makes it particularly valuable in mass spectrometry imaging and other analytical techniques .

Biologische Aktivität

1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride, also known as a pyridinium derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with an aminomethyl group on the phenyl moiety, which may contribute to its pharmacological properties. This article synthesizes available research findings regarding its biological activity, including antimicrobial, anticancer, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H13ClN2 with a molecular weight of 222.69 g/mol. Its structure is characterized by the presence of a pyridinium ion, which is crucial for its biological interactions.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. Research indicates that derivatives of pyridinium compounds exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. For instance, a study highlighted that modifications in the structure of pyridinium derivatives could enhance their efficacy against resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer models. Notably, it has shown promising results in inhibiting cell proliferation in breast cancer cell lines. In vitro studies demonstrated that this compound significantly reduced cell viability in MDA-MB-231 cells, a model for triple-negative breast cancer, with a reduction of approximately 55% at a concentration of 10 μM after three days of treatment .

Table 1: Summary of Anticancer Activity

| Cell Line | Treatment Concentration (μM) | Cell Viability Reduction (%) | Reference |

|---|---|---|---|

| MDA-MB-231 | 10 | 55 | |

| PC12 (Neuroblastoma) | Varies | Induces Apoptosis |

Neuroprotective Effects

Research into the neuroprotective effects of aminomethyl-pyridinium derivatives suggests that they may induce apoptosis in neuroblastoma cells (PC12). Specifically, studies have shown that these compounds can trigger apoptotic pathways, which could be beneficial in treating neurodegenerative diseases . The mechanism appears to involve oxidative stress and mitochondrial dysfunction.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound. Variations in substituents on the pyridine ring and the phenyl group can significantly alter its potency. For example, modifications that enhance lipophilicity or introduce additional basic sites have been shown to increase receptor affinity and biological activity .

Case Studies

In a notable case study involving xenograft models, this compound was administered to mice with implanted tumors. The treatment resulted in significant tumor size reduction compared to control groups, demonstrating its potential as an effective therapeutic agent against certain cancers .

Eigenschaften

IUPAC Name |

(4-pyridin-1-ium-1-ylphenyl)methanamine;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N2.ClH/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14;/h1-9H,10,13H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJUNRJXBXYTMP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)C2=CC=C(C=C2)CN.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.